

Unveiling the Physicochemical Landscape of Menbutone Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Menbutone sodium*

Cat. No.: *B15191777*

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[City, State] – October 27, 2025 – In a comprehensive technical guide released today, key solubility and stability characteristics of **Menbutone sodium**, a widely used choleric agent in veterinary medicine, have been detailed to support researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the compound's behavior in various solvents and under different environmental conditions, crucial for advancing preclinical and formulation studies.

Menbutone, chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is utilized to stimulate hepato-digestive activity. A thorough understanding of its solubility and stability is paramount for ensuring its effective and safe use in research and development. This guide summarizes available data, outlines detailed experimental protocols, and provides visual workflows to facilitate robust scientific investigation.

Solubility Profile of Menbutone Sodium

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. **Menbutone sodium**, the salt form of Menbutone, exhibits varied solubility characteristics depending on the solvent system and pH.

Qualitative and Quantitative Solubility Data

Menbutone is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in other organic solvents such as methanol and ethanol, particularly with the application of heat or sonication.[1] Conversely, it is practically insoluble in water.[2] For in vivo studies, formulations often involve co-solvents to achieve the desired concentration. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO and 90% Corn Oil, or in a more complex vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

While exhaustive quantitative solubility data in a wide range of organic solvents remains to be fully published, the available information provides a foundational understanding for researchers.

Solvent/System	Reported Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 40 mg/mL (154.88 mM)[1][3]	Hygroscopic nature of DMSO can affect solubility; freshly opened solvent is recommended.[3]
Water	< 0.1 mg/mL (insoluble)[2]	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (9.68 mM)[3]	Clear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (9.68 mM)[3]	Clear solution.
Methanol	Slightly soluble[4]	Sonication may be required.
Ethanol	Slightly soluble[4]	Heating may be required.

pH-Dependent Aqueous Solubility

The aqueous solubility of ionizable compounds like Menbutone is significantly influenced by pH. A patent for a Menbutone injection formulation indicates that the pH of the solution should be maintained between 8 and 9 to prevent precipitation, suggesting that the solubility of **Menbutone sodium** is greater in alkaline conditions. This is consistent with the acidic nature of the carboxylic acid group in the Menbutone molecule. A comprehensive pH-solubility profile is crucial for developing aqueous-based formulations and for predicting its behavior in different segments of the gastrointestinal tract.

Stability Characteristics of Menbutone Sodium

Understanding the stability of **Menbutone sodium** under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Stability in Biological Matrices

Menbutone has demonstrated good stability in plasma under typical laboratory storage conditions. Studies have shown that it is stable in plasma when stored at room temperature for 24 hours, at 4°C for 48 hours, and at -20°C for at least 30 days.^[5] Furthermore, it can withstand multiple freeze-thaw cycles without significant degradation.^[6] These findings are critical for ensuring the integrity of samples during pharmacokinetic and other bioanalytical studies.

Condition	Duration	Stability
Room Temperature (in plasma)	24 hours	Stable ^[5]
4°C (in plasma)	48 hours	Stable ^[5]
-20°C (in plasma)	30 days	Stable ^[5]
Freeze-Thaw Cycles (in plasma)	3 cycles	Stable ^[6]
-20°C (stock solution)	1 year	Stable ^[3]
-80°C (stock solution)	2 years	Stable ^[3]

Photostability

Exposure to light can cause degradation of photosensitive compounds. While specific photostability studies on **Menbutone sodium** are not extensively reported in publicly available literature, the International Council for Harmonisation (ICH) Q1B guidelines provide a standardized protocol for such assessments.^{[4][7]} These studies are vital for determining appropriate packaging and handling procedures to protect the drug from light-induced degradation.

Thermal Stability

The thermal stability of a drug substance influences manufacturing processes, such as drying and milling, as well as storage conditions. Isothermal and non-isothermal thermogravimetric analysis (TGA) are powerful techniques to investigate thermal degradation kinetics.[3] Although specific kinetic data for **Menbutone sodium** is not readily available, general methodologies for determining the order of reaction and degradation rate constants are well-established.

Solid-State Stability and Hygroscopicity

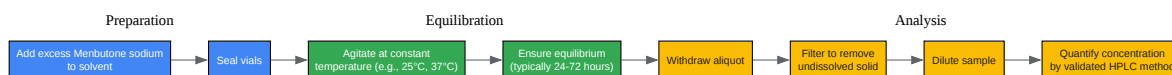
The solid-state stability of **Menbutone sodium**, particularly its hygroscopicity, is a critical parameter that can affect its physical and chemical properties, including flowability, dissolution rate, and chemical stability.[5] Investigating the moisture sorption-desorption characteristics is essential for defining appropriate storage and handling conditions to prevent caking, deliquescence, or degradation.

Experimental Protocols

To aid researchers in conducting their own investigations, this guide provides detailed methodologies for key experiments.

Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

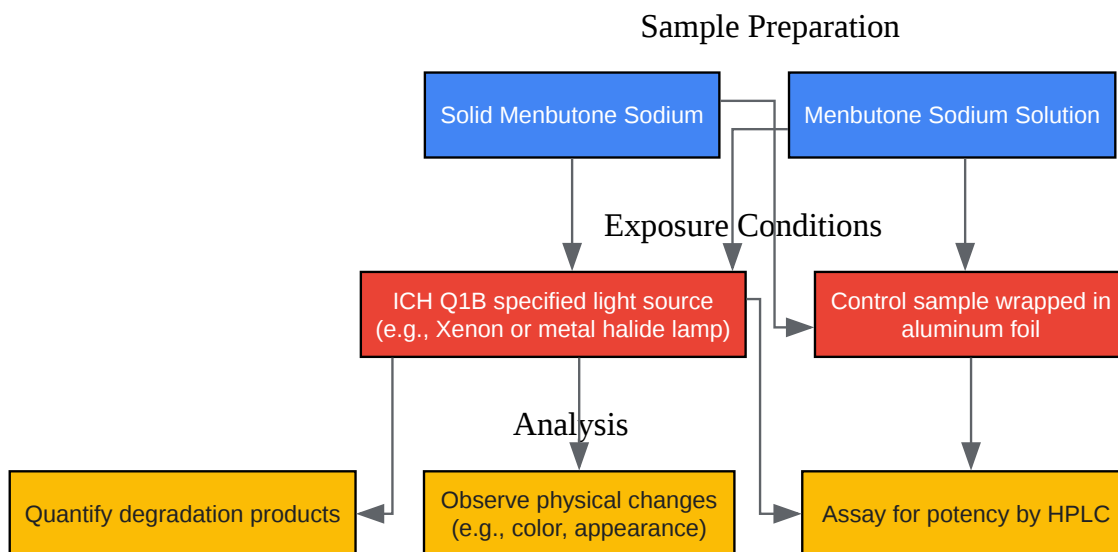


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Workflow for Thermodynamic Solubility Determination

Protocol for Photostability Testing (as per ICH Q1B)

This protocol outlines the steps for assessing the photostability of **Menbutone sodium** in both solid and solution states.



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